OSU-03012

Übersicht

Beschreibung

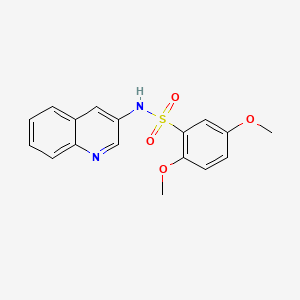

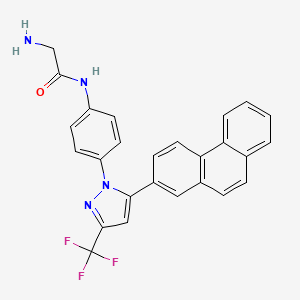

AR-12, also known as OSU-03012, is a derivative of the non-steroidal anti-inflammatory drug celecoxib. Unlike its parent compound, AR-12 does not exhibit cyclooxygenase-2 inhibitory activities. It has garnered significant attention due to its broad-spectrum antiviral, antibacterial, antifungal, and anticancer properties .

Wissenschaftliche Forschungsanwendungen

AR-12 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: AR-12 wird als Modellverbindung zur Untersuchung von chemischen Reaktionen und Mechanismen verwendet.

Biologie: Es wird in biologischen Studien eingesetzt, um seine Auswirkungen auf zelluläre Prozesse und Pfade zu untersuchen.

Medizin: AR-12 hat sich als vielversprechend als antivirales, antibakterielles, antifungales und Antikrebsmittel erwiesen. .

Wirkmechanismus

AR-12 entfaltet seine Wirkung über mehrere Mechanismen:

Antivirale Aktivität: AR-12 hemmt die virale RNA-Replikation, indem es zelluläre Pfade angreift, die an der Pyrimidinbiosynthese beteiligt sind.

Antibakterielle Aktivität: AR-12 reduziert das Wachstum von Bakterien wie Gruppe-A-Streptokokken, indem es die Nukleinsäure- und Proteinsynthese hemmt.

Antifungale Aktivität: AR-12 hemmt die Aktivität von Acetyl-CoA-Synthetase in Pilzzellen, was zu einem verringerten Pilzwachstum führt.

Antikrebsaktivität: AR-12 hemmt die Phosphoinositid-abhängige Proteinkinase-1, ein Protein, das am Wachstum und der Proliferation von Krebszellen beteiligt ist.

Wirkmechanismus

Target of Action

OSU-03012 primarily targets the 3-phosphoinositide–dependent kinase 1 (PDK1) . PDK1 is a master kinase, implicated in various cellular processes, including cell growth and survival . It plays a crucial role in the PI3K/Akt signaling pathway, which is often dysregulated in cancer .

Mode of Action

This compound acts as an ATP-competitive inhibitor of PDK1 . By inhibiting PDK1, it disrupts the PI3K/Akt signaling pathway, leading to downstream effects on various proteins such as BAD, GSK-3β, FoxO1a, p70S6K, and MDM-2 . Interestingly, the compound’s cytotoxic effects persist even when cells are transfected with constitutively active Akt, suggesting that this compound may also act on other pathways .

Biochemical Pathways

In addition to the PI3K/Akt pathway, this compound also seems to inhibit the Janus-activated kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) and mitogen-activated protein kinase (MAPK) pathways . These pathways are critical for cell proliferation and survival, and their inhibition can lead to cell death . Furthermore, this compound induces autophagy, a cellular process involved in the degradation and recycling of cellular components .

Pharmacokinetics

It is known that the compound is cytotoxic to various cancer cell types, including multiple myeloma and hepatocellular carcinoma cells, at concentrations below 1 μmol/l . This suggests that this compound may have good bioavailability and can effectively reach its targets within cells.

Result of Action

This compound induces cell death mainly through caspase-independent mechanisms . It down-regulates survivin and X-linked inhibitor of apoptosis (XIAP), proteins that inhibit apoptosis, and induces G2 cell cycle arrest, leading to a reduction in cyclins A and B .

Biochemische Analyse

Biochemical Properties

OSU-03012 is known to inhibit the 3-phosphoinositide–dependent kinase 1 (PDK1), which plays a crucial role in the PI3K/Akt pathway . This pathway is involved in cell survival and growth, making it a target for cancer treatment .

Cellular Effects

This compound has been shown to inhibit cell growth in various types of cells, including Huh7, Hep3B, and HepG2 cells . Interestingly, this compound does not induce cellular apoptosis but instead triggers autophagy, a process where cells degrade their own components .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of PDK1, which in turn affects the PI3K/Akt pathway . The compound also seems to act on other pathways, as cells transfected with constitutively active Akt were not protected against cell death . This suggests that this compound may have multiple mechanisms of action.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to induce autophagy over time . This process, which involves the degradation of cellular components, is thought to be a major mechanism of action for this compound .

Dosage Effects in Animal Models

While specific dosage effects in animal models are not mentioned in the available literature, this compound has been shown to suppress the growth of tumor xenografts in BALB/c nude mice .

Metabolic Pathways

Given its role as a PDK1 inhibitor, it likely interacts with the PI3K/Akt pathway and potentially others .

Subcellular Localization

Details on the subcellular localization of this compound are not provided in the available literature. Given its role as a PDK1 inhibitor, it is likely to be found in regions of the cell where this enzyme is active .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

AR-12 is synthesized from celecoxib through a series of chemical reactions. The synthetic route involves the modification of the pyrazole ring in celecoxib to introduce a trifluoromethyl group and an amino group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods

The industrial production of AR-12 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as solid-phase extraction and chromatographic purification are employed to isolate and purify the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

AR-12 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: AR-12 kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können AR-12 in seine reduzierten Formen umwandeln.

Substitution: AR-12 kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Halogenierungsmittel und Nukleophile.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation von AR-12 Oxide ergeben, während die Reduktion reduzierte Derivate erzeugen kann .

Vergleich Mit ähnlichen Verbindungen

AR-12 ist im Vergleich zu anderen ähnlichen Verbindungen einzigartig aufgrund seiner breiten Aktivität und seiner vielfältigen Wirkmechanismen. Zu ähnlichen Verbindungen gehören:

Celecoxib: Die Stammverbindung von AR-12, die hauptsächlich für ihre entzündungshemmenden Eigenschaften bekannt ist.

P12-23 und P12-34: Derivate von AR-12 mit erhöhter antiviraler Aktivität.

T-2307: Eine Arylamidinverbindung, die den Atmungskettenkomplex in Pilzen hemmt.

AR-12 zeichnet sich durch seine Fähigkeit aus, mehrere Krankheitserreger anzugreifen, und seine potenziellen therapeutischen Anwendungen in verschiedenen Bereichen.

Eigenschaften

IUPAC Name |

2-amino-N-[4-[5-phenanthren-2-yl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19F3N4O/c27-26(28,29)24-14-23(33(32-24)20-10-8-19(9-11-20)31-25(34)15-30)18-7-12-22-17(13-18)6-5-16-3-1-2-4-21(16)22/h1-14H,15,30H2,(H,31,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YULUCECVQOCQFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)C4=CC(=NN4C5=CC=C(C=C5)NC(=O)CN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19F3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50225206 | |

| Record name | AR-12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50225206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

742112-33-0 | |

| Record name | 2-Amino-N-[4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=742112-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AR-12 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0742112330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AR-12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50225206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AR-12 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EX3O2Q61UV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzenebutanoic acid, 4-hydroxy-g-[4-hydroxy-3-(4-morpholinylmethyl)phenyl]-g-methyl-3-(4-morpholinylmethyl)-](/img/structure/B1662449.png)

![N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B1662458.png)